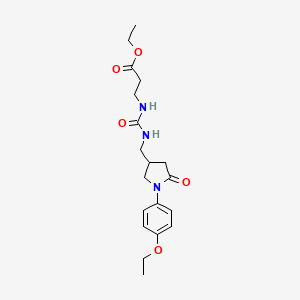

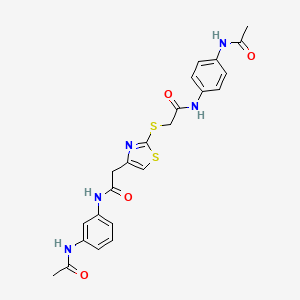

![molecular formula C14H9ClF2N2O3S B2522380 4-chloro-N-{4-[(difluoromethyl)sulfanyl]phenyl}-3-nitrobenzamide CAS No. 301235-01-8](/img/structure/B2522380.png)

4-chloro-N-{4-[(difluoromethyl)sulfanyl]phenyl}-3-nitrobenzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of related compounds involves multistep reactions starting from basic aromatic building blocks. For instance, 4-Chloro-2-fluoro-5-nitrobenzoic acid has been used as a starting material in the synthesis of various heterocyclic compounds . The process includes steps such as immobilization on Rink resin, chlorine substitution, reduction of nitro groups, and cyclization to afford different types of heterocycles . Similarly, 4-Nitro-N-[3-(2-hydroxyethyl)sulfonyl]phenylbenzoylamide was synthesized through acyl chlorination and condensation using 3-(2-hydroxyethylsulfonyl)aniline and 4-nitrobenzoic acid as starting materials . These methods could potentially be adapted for the synthesis of 4-chloro-N-{4-[(difluoromethyl)sulfanyl]phenyl}-3-nitrobenzamide by choosing appropriate starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of related compounds has been characterized using techniques such as infrared spectroscopy (IR) and nuclear magnetic resonance (NMR) . These techniques are crucial for confirming the structure of synthesized compounds, including the presence of functional groups and the overall molecular framework. For the compound of interest, similar analytical methods would be employed to ascertain its molecular structure.

Chemical Reactions Analysis

The chemical reactions involving related compounds demonstrate the reactivity of nitro groups and the potential for various substitutions. For example, the carbanion of chloromethyl phenyl sulfone can replace hydrogen atoms ortho and para to the nitro group in o-nitrobenzophenone or enter into Darzens condensation with p-nitrobenzophenone . These reactions highlight the versatility of nitro-substituted benzamides in chemical synthesis, which could be relevant for the chemical reactions of 4-chloro-N-{4-[(difluoromethyl)sulfanyl]phenyl}-3-nitrobenzamide.

Physical and Chemical Properties Analysis

The physical and chemical properties of similar compounds, such as 4-nitro-N-phenylbenzamides, have been studied in the context of their biological activity. For instance, some 4-nitro-N-phenylbenzamides have shown anticonvulsant properties and neurotoxicity in biological assays . These properties are influenced by the molecular structure and substituents present on the benzamide scaffold. The physical properties such as solubility, melting point, and stability of 4-chloro-N-{4-[(difluoromethyl)sulfanyl]phenyl}-3-nitrobenzamide would need to be determined experimentally, and its chemical properties could be inferred from its functional groups and molecular geometry.

Wissenschaftliche Forschungsanwendungen

Synthesis and Characterization

- The synthesis and characterization of sulfanilamide derivatives, including compounds with chloro, nitro, and sulfanyl groups, have been explored for their structural properties and thermal behavior. These studies involve detailed analyses using various spectroscopic methods, such as Infra-Red (IR), Nuclear Magnetic Resonance (NMR), and Liquid Chromatographic (LCMS) techniques, alongside X-ray diffraction for crystal structure determination. Such research provides foundational knowledge for understanding the physical and chemical properties of related compounds, including 4-chloro-N-{4-[(difluoromethyl)sulfanyl]phenyl}-3-nitrobenzamide, which may have implications in developing new materials or drugs (Lahtinen et al., 2014).

Material Science Applications

- Research into novel polyimides based on flexible diamine, containing sulfone, ether, and amide structures, highlights the application of such chemical frameworks in creating thermally stable polymers. These materials are characterized for their potential in high-performance applications due to their stability and inherent physical properties. The methodologies and insights from these studies can be applied to similar compounds for developing advanced materials with specific desired properties (Mehdipour‐Ataei, Sarrafi, & Hatami, 2004).

Medicinal Chemistry and Drug Design

- The synthesis and evaluation of benzamide derivatives, including nitro and chloro substituents for anticonvulsant activity, shed light on the potential medicinal applications of such compounds. These studies focus on understanding the structure-activity relationships that contribute to their biological effects, offering a pathway to designing new therapeutic agents targeting specific conditions. The research into these derivatives can provide a framework for exploring the biological activities of related compounds, including the potential therapeutic applications of 4-chloro-N-{4-[(difluoromethyl)sulfanyl]phenyl}-3-nitrobenzamide (Bailleux et al., 1995).

Eigenschaften

IUPAC Name |

4-chloro-N-[4-(difluoromethylsulfanyl)phenyl]-3-nitrobenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9ClF2N2O3S/c15-11-6-1-8(7-12(11)19(21)22)13(20)18-9-2-4-10(5-3-9)23-14(16)17/h1-7,14H,(H,18,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AYIINDBMDKGNNZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1NC(=O)C2=CC(=C(C=C2)Cl)[N+](=O)[O-])SC(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9ClF2N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

358.7 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-chloro-N-{4-[(difluoromethyl)sulfanyl]phenyl}-3-nitrobenzamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[4-(Tert-butyl)phenyl]-2-[(4-methylphenyl)sulfanyl]-4-oxobutanoic acid](/img/structure/B2522297.png)

![N-benzyl-2-(3-ethyl-4-oxo-7-phenyl-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl)acetamide](/img/structure/B2522299.png)

![N-(benzo[d][1,3]dioxol-5-yl)-2-(3-((4-methylbenzyl)sulfonyl)-1H-indol-1-yl)acetamide](/img/structure/B2522300.png)

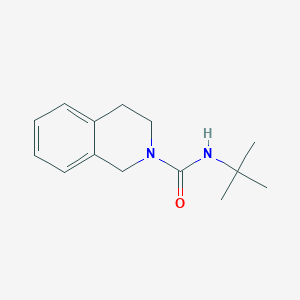

![Ethyl 2-[2-[2-(cyclohexylamino)-2-oxoethyl]-1-oxoisoquinolin-5-yl]oxypropanoate](/img/structure/B2522301.png)

![4-[(2-chlorophenyl)methylsulfanyl]-1-(furan-2-ylmethyl)-6,7-dihydro-5H-cyclopenta[d]pyrimidin-2-one](/img/structure/B2522305.png)

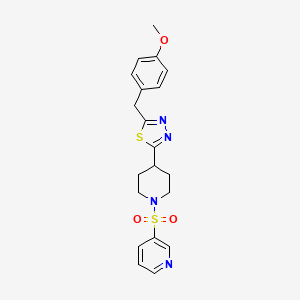

![N-(6-methylbenzo[d]thiazol-2-yl)-3-(phenylsulfonyl)-N-(pyridin-3-ylmethyl)propanamide](/img/structure/B2522306.png)

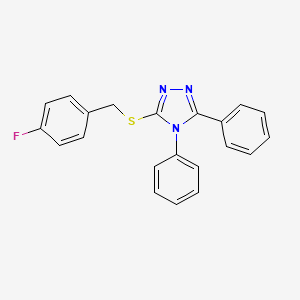

![N~6~-[2-(cyclohex-1-en-1-yl)ethyl]-N~4~-(3-methylphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2522307.png)

![2-(4-((4-fluoro-3-methylphenyl)sulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane-8-carbonyl)-4H-chromen-4-one](/img/structure/B2522313.png)

![8-methoxy-2,3-diphenyl-3H-chromeno[2,3-d]pyrimidine-4,5-dione](/img/structure/B2522319.png)